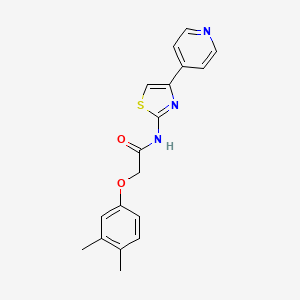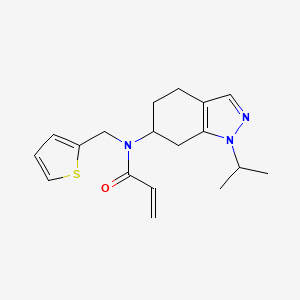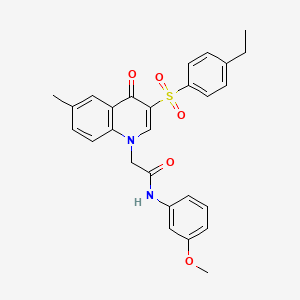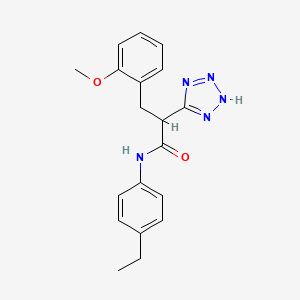
3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, commonly known as DBCO, is a chemical compound that belongs to the class of chromenes. It is widely used in scientific research for various applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Toxicology
Polyfluoroalkyl chemicals, including 3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, are widely used in various industrial and commercial applications. These compounds can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), which are highly persistent and toxic. Studies have highlighted the importance of understanding the environmental fate, degradation pathways, and the toxicological impact of these compounds on human health and ecosystems (Liu & Mejia Avendaño, 2013).
Human Health Risks
The developmental toxicity of perfluoroalkyl acids, including derivatives of 3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, has been a subject of concern. These compounds have been associated with various health risks, including reproductive and developmental toxicity in humans. Efforts to better understand these hazards are crucial for risk assessment and management of these chemicals (Lau, Butenhoff, & Rogers, 2004).
Immunotoxicity and Biological Effects
Immunotoxicity studies have explored the biological activity of perfluoroalkyl substances, revealing their potential to activate the alpha isotype of peroxisome proliferator-activated receptors (PPARs) and modulate various physiological processes, including lipid and glucose homeostasis, cell proliferation, differentiation, and inflammation. These findings suggest that the effects of these compounds, including derivatives of 3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, may occur both dependently and independently of PPARα, indicating a complex mechanism of action and potential health risks (DeWitt et al., 2009).
Environmental Presence and Monitoring
The widespread presence and persistence of poly- and perfluoroalkyl substances in the environment, including derivatives of 3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, have led to increased monitoring efforts. These substances have been detected in various environmental compartments, prompting research into their distribution, bioaccumulation, and potential ecological impacts. Understanding the environmental fate and effects of these compounds is essential for developing effective management and remediation strategies (Ahrens & Bundschuh, 2014).
Challenges and Future Directions
Addressing the human health risks and environmental impacts of perfluorinated compounds, including 3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, presents significant challenges. Future research should focus on understanding the chronic toxicity, molecular mechanisms, and the effectiveness of various remediation technologies in removing these compounds from the environment. Collaborative efforts among stakeholders are necessary to generate the missing data and develop comprehensive risk assessment and management strategies for these persistent pollutants (Zeng et al., 2019).
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2O4S/c1-19(2,3)12-4-6-14(7-5-12)26(23,24)16-9-11-8-13(20)10-15(21)17(11)25-18(16)22/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITHGCSGUQCUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2851712.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methoxyphenyl]-N,N-dimethylmethanamine](/img/structure/B2851715.png)
![Ethyl 1-{7-chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2851716.png)
![(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2851719.png)


![9-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2851724.png)
![1-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one](/img/structure/B2851725.png)



